Cas no 92-07-9 (3,5-Diphenylpyridine)

3,5-Diphenylpyridine structure
3,5-Diphenylpyridine structure
Produktname:3,5-Diphenylpyridine
CAS-Nr.:92-07-9
MF:C17H13N
MW:231.291824102402
MDL:MFCD04114211
CID:807903
PubChem ID:66692

3,5-Diphenylpyridine Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 3,5-Diphenylpyridine
    • Pyridine, 3,5-diphenyl-
    • 3,5-Diphenyl-pyridin
    • 3,5-Diphenyl-pyridine
    • 3,5-Phenylpyridin
    • EINECS 202-123-7
    • Pyridine,3,5-diphenyl
    • 3,5-Diphenylpyridine (ACI)
    • Pyridine,3,5-diphenyl-
    • CHEMBL69058
    • CS-0156449
    • VCJOMHSIIOWCPQ-UHFFFAOYSA-N
    • 92-07-9
    • Z3235032463
    • AS-75977
    • D95063
    • AKOS016009495
    • FT-0727013
    • MFCD04114211
    • DTXSID30238814
    • SCHEMBL722248
    • 3,5-DIPHENYL PYRIDINE
    • DB-081318
    • NS00039431
    • MDL: MFCD04114211
    • Inchi: 1S/C17H13N/c1-3-7-14(8-4-1)16-11-17(13-18-12-16)15-9-5-2-6-10-15/h1-13H
    • InChI-Schlüssel: VCJOMHSIIOWCPQ-UHFFFAOYSA-N
    • Lächelt: N1C=C(C2C=CC=CC=2)C=C(C=1)C1C=CC=CC=1

Berechnete Eigenschaften

  • Genaue Masse: 231.10500
  • Monoisotopenmasse: 231.105
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 0
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 1
  • Schwere Atomanzahl: 18
  • Anzahl drehbarer Bindungen: 2
  • Komplexität: 214
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Topologische Polaroberfläche: 12.9A^2
  • XLogP3: 4.1

Experimentelle Eigenschaften

  • Dichte: 1.084
  • Siedepunkt: 395.6°C at 760 mmHg
  • Flammpunkt: 175.3°C
  • Brechungsindex: 1.605
  • PSA: 12.89000
  • LogP: 4.41560

3,5-Diphenylpyridine Sicherheitsinformationen

3,5-Diphenylpyridine Zolldaten

  • HS-CODE:2933399090
  • Zolldaten:

    China Zollkodex:

    2933399090

    Übersicht:

    299399090. Andere Verbindungen mit nicht verschmolzenen Pyridinringen in der Struktur. MwSt:17,0%. Steuerrückerstattungssatz:13,0%. Regulatorische Bedingungen:nichts. MFN-Tarif:6,5% allgemeiner Tarif:20,0%

    Deklarationselemente:

    Produktname, Komponenteninhalt, Verwendung, Bitte geben Sie das Aussehen von Urotropin, 6-Caprolactam bitte das Aussehen an, Signing date

    Zusammenfassung:

    2993399090. andere Verbindungen, die einen nicht gebundenen Pyridinring (auch hydriert) in der Struktur enthalten. MwSt:17,0% Steuerermäßigungssatz:13,0%.% MFN-Tarif:6.5% Allgemeiner Tarif:20,0%

3,5-Diphenylpyridine Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
X38985-1g
3,5-Diphenylpyridine
92-07-9 95%
1g
¥240.0 2024-07-18
Alichem
A029190446-1g
3,5-Diphenylpyridine
92-07-9 95%
1g
$400.00 2023-08-31
A2B Chem LLC
AH93078-250mg
3,5-DIPHENYLPYRIDINE
92-07-9 95%
250mg
$17.00 2024-07-18
Aaron
AR00H0SI-1g
3,5-Diphenylpyridine
92-07-9 95%
1g
$34.00 2025-02-11
A2B Chem LLC
AH93078-100mg
3,5-DIPHENYLPYRIDINE
92-07-9 95%
100mg
$8.00 2024-07-18
Crysdot LLC
CD11014066-5g
3,5-Diphenylpyridine
92-07-9 95+%
5g
$823 2024-07-19
1PlusChem
1P00H0K6-100mg
3,5-DIPHENYLPYRIDINE
92-07-9 95%
100mg
$8.00 2024-04-20
1PlusChem
1P00H0K6-250mg
3,5-DIPHENYLPYRIDINE
92-07-9 95%
250mg
$18.00 2024-04-20
1PlusChem
1P00H0K6-1g
3,5-DIPHENYLPYRIDINE
92-07-9 95%
1g
$62.00 2024-04-20
Ambeed
A473460-5g
3,5-Diphenylpyridine
92-07-9 95%
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$312.0 2025-03-04

3,5-Diphenylpyridine Herstellungsverfahren

Synthetic Routes 1

Reaktionsbedingungen
1.1 Catalysts: Scandium triflate Solvents: 1,4-Dioxane ;  15 min, rt
1.2 Reagents: Ammonia Catalysts: Iron chloride (FeCl3) Solvents: Tetrahydrofuran ;  rt; 30 min, rt; rt → 110 °C; 24 h, 110 °C
Referenz
Sc(OTf)3-Mediated One-Pot Synthesis of 3,4-Disubstituted 1H-Pyrazoles and 3,5-Disubstituted Pyridines from Hydrazine or Ammonia with Epoxides
Mehedi, Shafaat Al Md; George, Dare E. ; Tepe, Jetze J., Journal of Organic Chemistry, 2022, 87(24), 16820-16828

Synthetic Routes 2

Reaktionsbedingungen
1.1 Reagents: Tripotassium phosphate Catalysts: Cupric chloride Solvents: Dimethylformamide ;  24 h, 110 °C
1.2 Solvents: Water ;  110 °C
Referenz
Insight into Copper Catalysis: In Situ Formed Nano Cu2O in Suzuki-Miyaura Cross-Coupling of Aryl/Indolyl Boronates
Ranjani, Ganapathy; Nagarajan, Rajagopal, Organic Letters, 2017, 19(15), 3974-3977

Synthetic Routes 3

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: Water ;  rt → 100 °C
1.2 Reagents: Polyaniline Catalysts: Palladium ;  6 h, 100 °C
Referenz
Palladium nanoparticles supported on polyaniline nanofibers as a semi-heterogeneous catalyst in water
Gallon, Benjamin J.; Kojima, Robert W.; Kaner, Richard B.; Diaconescu, Paula L., Angewandte Chemie, 2007, 46(38), 7251-7254

Synthetic Routes 4

Reaktionsbedingungen
Referenz
Alkaline cleavage of (1-phenylsulfonyl-2-pyrazolin-5-yl)methyl ketones and related compounds
Lempert-Sreter, M.; Lempert, K., Tetrahedron, 1975, 31(15), 1677-82

Synthetic Routes 5

Reaktionsbedingungen
1.1 Reagents: Acetic acid Catalysts: Iodine Solvents: Dimethyl sulfoxide ;  6 h, 115 °C
Referenz
Molecular Iodine-Mediated Chemoselective Synthesis of Multisubstituted Pyridines through Catabolism and Reconstruction Behavior of Natural Amino Acids
Xiang, Jia-Chen; Wang, Miao; Cheng, Yan; Wu, An-Xin, Organic Letters, 2016, 18(1), 24-27

Synthetic Routes 6

Reaktionsbedingungen
1.1 Reagents: Ammonium iodide Solvents: Dimethylformamide ;  6 h, 130 °C
Referenz
Selective Synthesis of Substituted Pyridines and Pyrimidines through Cascade Annulation of Isopropene Derivatives
Li, Jian; Li, Jiaming; He, Runfa; Liu, Jiasheng; Liu, Yang; et al, Organic Letters, 2022, 24(8), 1620-1625

Synthetic Routes 7

Reaktionsbedingungen
1.1 Reagents: Tripotassium phosphate Catalysts: (SP-4-4)-Chloro[2-[1-[(4-methylphenyl)imino-κN]ethyl]ferrocenyl-κC](triphenylpho… Solvents: Ethanol ,  Water ;  4 h, 90 °C
Referenz
Palladacycle-catalyzed Suzuki-Miyaura reaction of aryl/heteroaryl halides with MIDA boronates in EtOH/H2O or H2O
Li, Yabo; Wang, Jingran; Wang, Zhiwei; Huang, Mengmeng; Yan, Beiqi; et al, RSC Advances, 2014, 4(68), 36262-36266

Synthetic Routes 8

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Catalysts: 1-Hexanamine, N,N′-methanetetraylbis-, homopolymer (composite with palladium) Solvents: 1,4-Dioxane ;  19 h, reflux
Referenz
Synthesis and catalytic activity of a poly(N,N-dialkylcarbodiimide)/palladium nanoparticle composite: a case in the Suzuki coupling reaction using microwave and conventional heating
Liu, Yubiao; Khemtong, Chalermchai; Hu, Jun, Chemical Communications (Cambridge, 2004, (4), 398-399

Synthetic Routes 9

Reaktionsbedingungen
1.1 Reagents: Cupric acetate ,  Iron chloride (FeCl3) Catalysts: Palladium diacetate ,  2′-(Dicyclohexylphosphino)-N,N-dimethyl[1,1′-biphenyl]-2-amine Solvents: Dimethyl sulfoxide ,  Dimethylformamide ;  16 h, 120 °C
Referenz
Pd-Catalyzed Decarboxylation and Dual C(sp3)-H Functionalization Protocols for the Synthesis of 2,4-Diarylpyridines
Gujjarappa, Raghuram ; Vodnala, Nagaraju; Kumar, Mohan; Malakar, Chandi C., Journal of Organic Chemistry, 2019, 84(9), 5005-5020

Synthetic Routes 10

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Catalysts: Palladium Solvents: Methanol ,  Acetonitrile ;  3.5 h, rt
Referenz
Palladium nanoparticles catalyzed Suzuki cross-coupling reactions in ambient conditions
Mandali, Pavan Kumar; Chand, Dillip Kumar, Catalysis Communications, 2013, 31, 16-20

Synthetic Routes 11

Reaktionsbedingungen
1.1 Reagents: Cesium carbonate Catalysts: Triphenylphosphine Solvents: Dimethylacetamide ;  12 h, 130 °C
Referenz
Transition-Metal-Free Coupling Reactions: PPh3-Promoted Sonogashira-Type Cross-Couplings of Heteroaryl Halides with Terminal Alkynes
Tian, Wan-Fa; He, Ke-Han; Li, Na; Fen; Liu; et al, ChemistrySelect, 2020, 5(15), 4496-4499

Synthetic Routes 12

Reaktionsbedingungen
1.1 Reagents: Sulfolane ,  Cesium carbonate ;  24 h, 135 °C
Referenz
Base-Promoted One-Pot Synthesis of Pyridine Derivatives via Aromatic Alkyne Annulation Using Benzamides as Nitrogen Source
Mehmood, Hina; Iqbal, Muhammad Asif; Ashiq, Muhammad Naeem; Hua, Ruimao, Molecules, 2021, 26(21),

Synthetic Routes 13

Reaktionsbedingungen
1.1 Reagents: Water ,  Ceric ammonium nitrate Catalysts: Acetic acid, 2,2,2-trifluoro-, copper(2+) salt (2:1) Solvents: Dimethylformamide ;  12 h, 80 °C
Referenz
Cu-Catalyzed Concise Synthesis of Pyridines and 2-(1H)-Pyridones from Acetaldehydes and Simple Nitrogen Donors
Li, Ziyuan; Huang, Xiaoqiang; Chen, Feng; Zhang, Chun; Wang, Xiaoyang; et al, Organic Letters, 2015, 17(3), 584-587

Synthetic Routes 14

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Catalysts: Palladium Solvents: Ethanol ;  2 h, 65 °C
Referenz
Fabrication and Application of Graphene Supported Diimine-Palladium Complex Catalyst for Organic Synthesis
Sun, Yunlong; Li, Tian, ChemistrySelect, 2020, 5(4), 1431-1438

Synthetic Routes 15

Reaktionsbedingungen
1.1 Reagents: Formic acid ,  Triethylamine Catalysts: Palladium diacetate ,  1,3-Bis(diphenylphosphino)propane Solvents: Dimethylformamide ;  1 h, 60 °C; cooled
1.2 Reagents: Water ;  cooled
Referenz
Synthesis of Trisubstituted Pyridines via Chemoselective Suzuki-Miyaura Coupling of 3,5- and 4,6-Dibromo-2-tosyloxypyridines
Park, Cho-Hee; Kwon, Yong-Ju; Oh, In-Young; Kim, Won-Suk, Advanced Synthesis & Catalysis, 2017, 359(1), 107-119

Synthetic Routes 16

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Catalysts: Di-μ-chlorobis(η3-2-propenyl)dipalladium ,  rel-1,1′,1′′,1′′′-[(1R,2R,3S,4S)-1,2,3,4-Cyclopentanetetrayltetrakis(methylene)]… Solvents: Xylene ;  20 h, 130 °C
Referenz
Reaction of aryl di-, tri-, or tetrabromides with arylboronic acids or alkenes in the presence of a palladium-tetraphosphine catalyst
Berthiol, Florian; Kondolff, Isabelle; Doucet, Henri; Santelli, Maurice, Journal of Organometallic Chemistry, 2004, 689(17), 2786-2798

Synthetic Routes 17

Reaktionsbedingungen
1.1 Reagents: Iron Solvents: Acetic acid ;  30 min, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  neutralized
Referenz
Iron-Mediated One-Pot Synthesis of 3,5-Diarylpyridines from β-Nitrostyrenes
Sathish, Manda; Chetna, Jadala; Hari Krishna, Namballa; Shankaraiah, Nagula; Alarifi, Abdullah; et al, Journal of Organic Chemistry, 2016, 81(5), 2159-2165

Synthetic Routes 18

Reaktionsbedingungen
1.1 Reagents: Sodium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ,  Water ;  rt; 12 h, 80 °C
Referenz
Olefin Cyclopropanation by Radical Carbene Transfer Reactions Promoted by Cobalt(II)/Porphyrinates: Active-Metal-Template Synthesis of [2]Rotaxanes
Alcantara, Arthur F. P.; Fontana, Liniquer A.; Rigolin, Vitor H.; Andrade, Yuri F. S.; Ribeiro, Marcos A. ; et al, Angewandte Chemie, 2018, 57(29), 8979-8983

Synthetic Routes 19

Reaktionsbedingungen
1.1 Reagents: Sodium bicarbonate ,  Ammonium acetate ,  Oxygen Solvents: 1,4-Dioxane ;  5 h, 90 °C
Referenz
Metal-free synthesis of substituted pyridines from aldehydes and NH4OAC under air
Yan, Rulong; Zhou, Xiaoqiang; Li, Ming; Li, Xiaoni; Kang, Xing; et al, RSC Advances, 2014, 4(92), 50369-50372

Synthetic Routes 20

Reaktionsbedingungen
1.1 Reagents: Potassium hydroxide Catalysts: Palladium, bis(6-methyl-α,α-diphenyl-2-pyridineethanolato-κN1,κO2)-, compd. with… Solvents: Ethanol ;  7 h, 50 °C
Referenz
The catalytic activity of a novel recyclable alkoxypalladium complex in Suzuki reaction
Li, Yabo; Mi, Xia; Huang, Mengmeng; Cai, Ranran; Wu, Yangjie, Tetrahedron, 2012, 68(40), 8502-8508

3,5-Diphenylpyridine Raw materials

3,5-Diphenylpyridine Preparation Products

Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:92-07-9)3,5-Diphenylpyridine
A945015
Reinheit:99%
Menge:5g
Preis ($):281.0